2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAKUWYCNOISFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-methylimidazo[1,2-a]pyridine with an appropriate aldehyde precursor.
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Anti-Tuberculosis Activity
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde, as promising candidates for anti-TB drugs. A study reviewed the structure-activity relationships (SAR) of various analogues and identified several compounds with significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) .
Key Findings:
- Minimum Inhibitory Concentration (MIC): Compounds derived from this class exhibited MIC values ranging from 0.003 to 5.0 μM against Mtb strains .
- Non-Cytotoxicity: Many of these compounds showed low cytotoxicity against human cell lines, indicating their potential safety for therapeutic use .
- In Vivo Efficacy: In animal models, certain derivatives demonstrated up to 99.9% reduction in bacterial load after treatment .
Modulation of Serotonin Receptors
Another significant application of this compound lies in its ability to modulate serotonin receptors, specifically the 5-HT2A receptor. This modulation is crucial for developing treatments for various psychiatric disorders, including anxiety and depression .
Research Insights:
- Serotonin Receptor Interaction: Compounds from this class have been shown to bind effectively to the 5-HT2A receptor, which is implicated in mood regulation .
- Therapeutic Potential: The modulation of this receptor can lead to new therapeutic strategies for managing mood disorders.
The ongoing research into the applications of this compound suggests a bright future for this compound in pharmaceutical development. Notable case studies include:
- High Throughput Screening (HTS): Researchers have utilized HTS methods to identify potent inhibitors from the imidazo[1,2-a]pyridine class against Mtb .
- Pharmacokinetic Studies: Investigations into the pharmacokinetics of selected compounds have shown favorable profiles that support their advancement into clinical trials .
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Positional Effects : The methyl group at C2 (in the target compound) versus C8 (as in ) alters electronic distribution. For example, chlorination of 3-substituted imidazo[1,2-a]pyridines yields different products depending on methyl group placement .
- Functional Group Impact : Aldehydes (CHO) at C8 (target) vs. esters (COOEt) or carboxylic acids (COOH) at C2/C3 () influence reactivity. Aldehydes are more electrophilic, enabling facile nucleophilic additions, while esters and acids are better suited for hydrolysis or amidation.
- Biological Relevance: Thioamide derivatives (e.g., ) exhibit anticholinesterase activity, suggesting that substituents like thioamides or morpholino groups (as in ) enhance bioactivity compared to aldehydes.
Biological Activity
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in medicinal chemistry. The compound features a fused bicyclic system with an imidazole ring and a pyridine ring, along with a methyl group at the 2-position and an aldehyde group at the 8-position. This unique structure is pivotal for its biological interactions and therapeutic potential.
The chemical structure of this compound allows it to undergo various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to form corresponding carboxylic acids.
- Reduction : The aldehyde can be reduced to the corresponding alcohol.
- Substitution : The compound can participate in electrophilic or nucleophilic substitution reactions.
These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities.
Antimycobacterial Properties
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as promising agents against Mycobacterium tuberculosis (Mtb). Research indicates that modifications in the structure significantly affect their antimycobacterial activity. For example:
- Structure-Activity Relationship (SAR) studies have shown that specific substitutions at the C2 and C6 positions of the imidazo[1,2-a]pyridine core enhance potency against Mtb. Compounds with MIC (Minimum Inhibitory Concentration) values as low as 0.0003 μM have been reported against intracellular Mtb strains .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 0.0003 | Intracellular Mtb |
| Compound B | 0.0009 | Extracellular Mtb |
| Compound C | 0.07 | MDR-TB |
| Compound D | 0.14 | XDR-TB |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It has been shown to inhibit enzymes crucial for bacterial cell wall synthesis, thereby disrupting cellular integrity and function .
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:
- Study on Antimycobacterial Activity : A focused library screening identified several derivatives with significant activity against both replicating and non-replicating Mtb strains. The most potent compounds demonstrated low cytotoxicity against mammalian cell lines (IC50 > 128 μM) while maintaining high specificity for Mtb .
- Synthesis and Evaluation : In another study, new derivatives were synthesized based on the imidazo[1,2-a]pyridine scaffold and evaluated for their antimycobacterial properties. Compounds showed varying degrees of activity with some exhibiting selective inhibition against Mtb without affecting gram-positive or gram-negative bacteria .
Q & A
Q. How to design high-throughput screening platforms for imidazo[1,2-a]pyridine-based libraries?
- Methodology : Employ Groebke-Blackburn-Bienaymé multicomponent reactions to generate adenine-mimetic libraries (>20 compounds/step) under mild conditions. Validate hits using fluorescence polarization assays for target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
